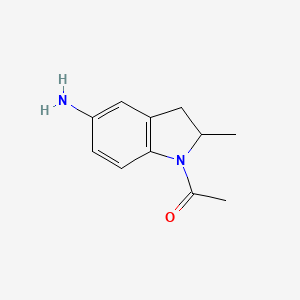
3-(4H-1,2,4-三唑-4-基)苯胺
描述
3-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound that is part of the triazole family, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of 3-(4H-1,2,4-triazol-4-yl)aniline indicates that it is an aniline derivative where the amine group is attached to a triazole ring.
Synthesis Analysis
The synthesis of triazole derivatives, such as those related to 3-(4H-1,2,4-triazol-4-yl)aniline, can be achieved through various methods. One approach involves the ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides, which allows for the formation of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives . Another method reported is the pseudo-four component click synthesis, which yields dibenzylated 1,2,3-triazoles derived from aniline. This process involves the cycloaddition of sodium azide to N-(prop-2-ynyl)-benzenamine, followed by the reaction with benzyl derivatives to produce mono- and dibenzylated triazoles .
Molecular Structure Analysis
The molecular structure of 3-(4H-1,2,4-triazol-4-yl)aniline consists of a triazole ring fused with an aniline moiety. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can participate in various chemical reactions due to the presence of multiple reactive sites. The aniline part of the molecule provides an aromatic ring with an amino group that can act as a directing group for further functionalization.
Chemical Reactions Analysis
Triazole derivatives are known for their versatility in chemical reactions. The aniline N-H bond in monobenzylated 1,2,3-triazoles can be further reacted with benzyl chloride to yield dibenzylated derivatives . Additionally, the synthesis of 2,4,6-trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline demonstrates the reactivity of the triazole ring, where it is functionalized with nitro and amino groups to produce a compound with energetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the specific substituents attached to the triazole core. For instance, the synthesis of 2,4,6-trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline results in a compound with good thermal stability, as indicated by its thermal decomposition temperatures and the lack of significant mass loss below 200°C . These properties are crucial for applications in areas such as materials science and pharmaceuticals, where stability under various conditions is essential.
科学研究应用
- Cytotoxicity Evaluation: The cytotoxic activities are evaluated against human cancer cell lines (MCF-7, Hela, A549) using MTT assay. Results Summary: Some derivatives showed promising cytotoxic activity lower than 12 μM against the Hela cell line, indicating potential as anticancer agents .
- Molecular Docking: Computational studies to understand the binding modes of triazole derivatives in the aromatase enzyme’s active site. Results Summary: The docking studies suggest that these compounds can effectively bind to the aromatase enzyme, potentially inhibiting its activity .
- Reactive Oxygen Species (ROS) Scavenging: The ability of triazole compounds to neutralize ROS is assessed. Results Summary: Triazole derivatives demonstrate significant antioxidant activity, reducing cellular oxidative stress .
- Catalytic Reactions: Utilizing catalysts like copper bromide to facilitate the formation of triazole rings. Results Summary: The method shows high regioselectivity and good functional group tolerance, yielding diverse triazole structures .
- Drug Design: Incorporating triazole moieties into drug molecules to enhance absorption, distribution, metabolism, and excretion (ADME) properties. Results Summary: Compounds with triazole rings exhibit improved pharmacokinetic properties, making them more effective as drugs .
- Selective Cytotoxicity Assays: Testing the compounds on both cancerous and normal cell lines to assess selectivity. Results Summary: Many synthesized triazole compounds show higher toxicity to cancer cells while being less harmful to normal cells .
- In Vitro Testing: Evaluating the antimicrobial efficacy against bacterial and fungal strains. Results Summary: The synthesized derivatives have shown significant antimicrobial activity, suggesting their potential as new antimicrobial drugs .
- Field Testing: Assessing the effectiveness and environmental impact of the triazole-based agrochemicals. Results Summary: The triazole derivatives demonstrate promising results in controlling pests and weeds, with considerations for environmental safety .
- Polymer Synthesis: Integrating triazole units into polymers to enhance their thermal and chemical resistance. Results Summary: Materials containing triazole show improved performance in harsh conditions, making them suitable for advanced material applications .
- Catalytic Reactions: Employing triazole compounds as catalysts in various organic synthesis reactions. Results Summary: The use of triazole catalysts leads to increased reaction efficiency and selectivity .
- Synthesis and Screening: Creating and screening a library of triazole compounds for activity against depression and viral infections. Results Summary: Some derivatives exhibit promising activity, warranting further investigation into their therapeutic potential .
- Formulation Development: Developing formulations that incorporate triazole derivatives to protect materials from UV light and corrosion. Results Summary: The formulations show enhanced protection against degradation and corrosion, extending the life of materials .
- Luminescent Sensing: Utilizing the luminescent properties of the polymers to detect trace amounts of antibiotics and pesticides. Results Summary: The materials demonstrate high sensitivity and low detection limits, making them effective for environmental monitoring .
- Cell Viability Assays: Testing the antitumor efficacy of the polymers on glioma cell lines. Results Summary: The polymers show good antitumor activity, suggesting potential use in cancer therapy .
- Material Synthesis: Combining the triazole with metal centers to create materials with magnetic properties. Results Summary: The resulting materials exhibit molecular magnetism, which could be useful in data storage technologies .
- Catalytic Reactions: Employing the triazole derivatives as ligands in catalytic systems to improve reaction efficiency. Results Summary: The catalysts show enhanced reaction rates and selectivity, contributing to more sustainable chemical processes .
安全和危害
属性
IUPAC Name |
3-(1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGPBPCIYBWYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424626 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4H-1,2,4-triazol-4-yl)aniline | |
CAS RN |
252928-92-0, 2138341-25-8 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 252928-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






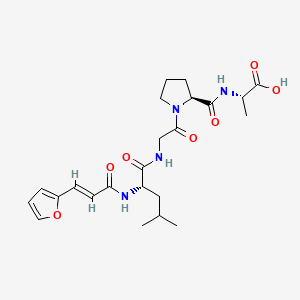
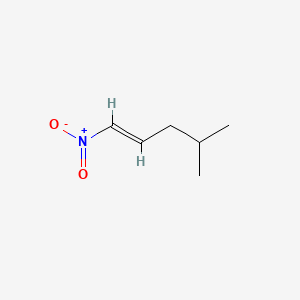


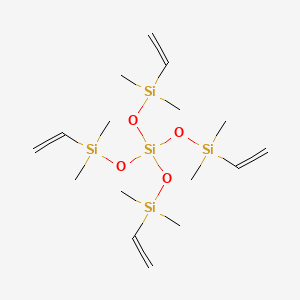
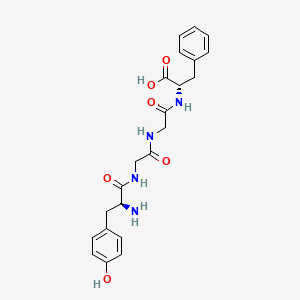
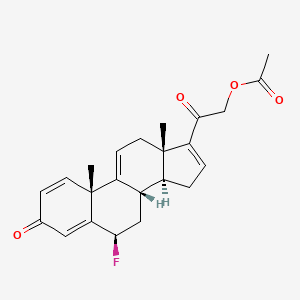
![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)
